4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid
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Overview
Description
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid is an organic compound characterized by the presence of a tetrahydropyran ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a hydroxybutanoic acid derivative with tetrahydropyran in the presence of an acid catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as platinum or lanthanide triflates are often employed to facilitate the cyclization and etherification steps .
Chemical Reactions Analysis
Types of Reactions
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid involves its interaction with specific molecular targets. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the butanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound shares the tetrahydropyran ring but differs in the presence of an aldehyde group instead of a butanoic acid moiety.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in structure, this compound has an ethanol group instead of a butanoic acid group.
Uniqueness
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid is unique due to its combination of the tetrahydropyran ring and butanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[2-(oxan-2-yloxy)ethoxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c12-10(13)4-3-6-14-8-9-16-11-5-1-2-7-15-11/h11H,1-9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLWVAOQAVOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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